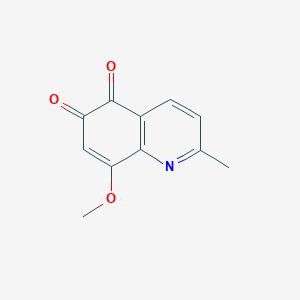
5-Fluoro-6-methoxyisoindoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-methoxyisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxyisoindoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-nitroanisole and phthalic anhydride.
Reduction: The nitro group in 5-fluoro-2-nitroanisole is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with phthalic anhydride to form the isoindoline ring structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the isoindoline derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Fluoro-6-methoxyisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups in the compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups like amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
科学的研究の応用
5-Fluoro-6-methoxyisoindoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Fluoro-6-methoxyisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 5-Fluoro-2-methoxyisoindoline hydrochloride
- 6-Fluoro-5-methoxyisoindoline hydrochloride
- 5-Fluoro-6-methoxyindoline hydrochloride
Uniqueness
5-Fluoro-6-methoxyisoindoline hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the isoindoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of both fluorine and methoxy groups enhances its stability, reactivity, and binding affinity towards molecular targets, distinguishing it from other similar compounds.
特性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
5-fluoro-6-methoxy-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C9H10FNO.ClH/c1-12-9-3-7-5-11-4-6(7)2-8(9)10;/h2-3,11H,4-5H2,1H3;1H |
InChIキー |
QQXYKCCQPUALQJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CNCC2=C1)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


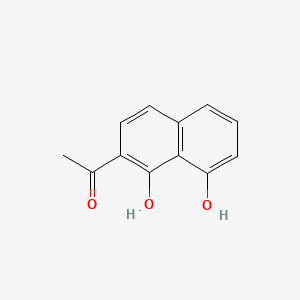

![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)

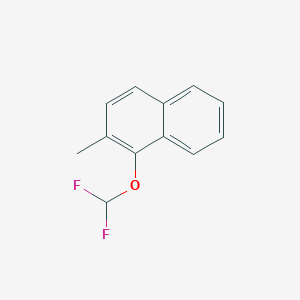
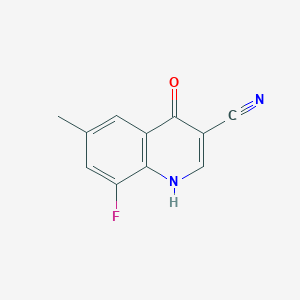

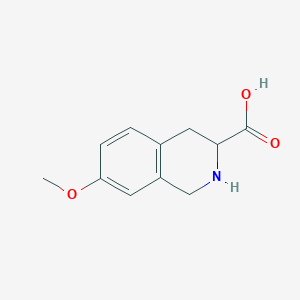




![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)
